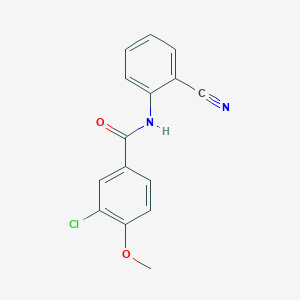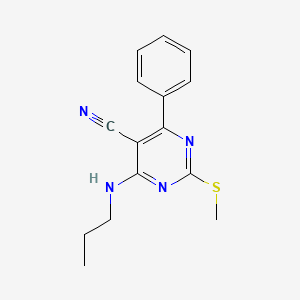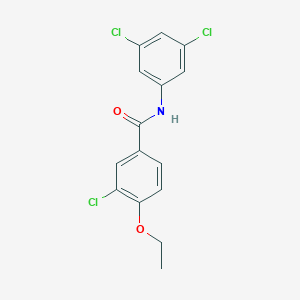
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels (VGCCs) and reducing the influx of calcium ions into neurons.
Biochemical and Physiological Effects
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit cell proliferation and induce cell death. In animal models, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to reduce tumor growth and improve survival rates. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells and neurons, which makes it a promising drug candidate for the treatment of cancer and neurological disorders. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for in vivo administration. Additionally, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide could be explored for its potential applications in other fields, such as materials science and catalysis.
Méthodes De Synthèse
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be synthesized through a multi-step reaction involving several chemical reagents. The synthesis begins with the reaction between 3-chloro-4-methoxybenzoyl chloride and 2-cyanophenylamine, which forms 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. The purity of the synthesized 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(8-12(14)16)15(19)18-13-5-3-2-4-11(13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAMTOFPJUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)






![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)

![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)